

Application Notes: EDC/NHS Coupling with Azido-PEG9-CH2COOH

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Compound of Interest		
Compound Name:	Azido-PEG9-CH2COOH	
Cat. No.:	B11929807	Get Quote

Introduction

The covalent conjugation of molecules to proteins, antibodies, or surfaces is a cornerstone of modern biotechnology and drug development. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust and widely used method for forming stable amide bonds between a carboxyl group and a primary amine.[1][2] This chemistry is particularly valuable for bioconjugation due to its efficiency in aqueous solutions.[2]

The Azido-PEG9-CH2COOH linker is a heterobifunctional reagent that leverages this chemistry. It contains a terminal carboxylic acid for EDC/NHS-mediated conjugation and a terminal azide group. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[3][4] The azide moiety serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This dual functionality allows for a controlled, two-step approach to synthesizing complex conjugates like antibody-drug conjugates (ADCs) or functionalized nanoparticles.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond while minimizing side reactions.

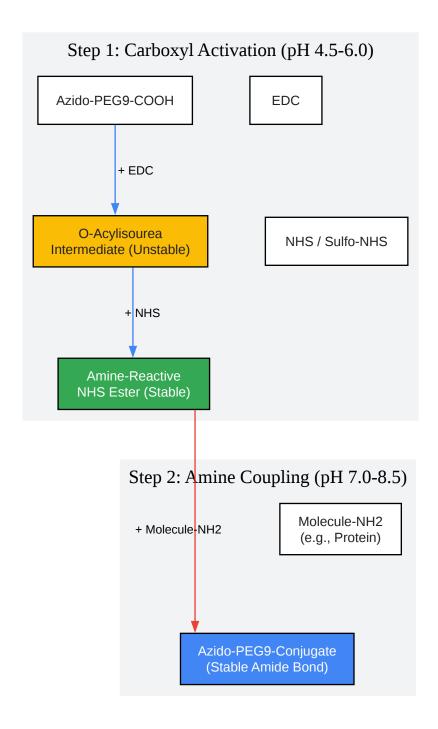




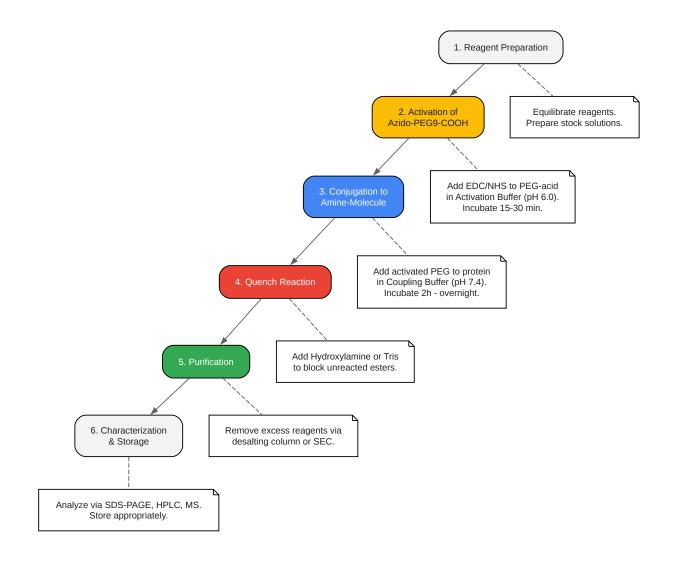


- Activation Step: The carboxyl group on the Azido-PEG9-CH2COOH molecule is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).
- Stabilization and Coupling Step: NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate. The pH is then raised to a physiological or slightly basic range (pH 7.0–8.5) to facilitate the reaction of the NHS ester with a primary amine on the target molecule (e.g., a protein or antibody), resulting in a stable amide linkage.









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